molecular formula C25H32N8O B1683774 Milciclib CAS No. 802539-81-7

Milciclib

Cat. No. B1683774
M. Wt: 460.6 g/mol
InChI Key: RXZMYLDMFYNEIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Milciclib is a potent, small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), tropomyosin receptor kinases, and Src family kinases controlling cell growth and malignant progression of cancer . It has demonstrated safety and tolerability in 316 patients with advanced solid cancers in Phase 1 and 2 studies and also exhibited positive clinical responses .


Molecular Structure Analysis

The molecular formula of Milciclib is C25H32N8O . It has a molecular weight of 460.57 . The IUPAC name for Milciclib is N,1,4,4-tetramethyl-8-[4-(4-methylpiperazin-1-yl)phenylamino]-1H,4H,5H-pyrazolo[4,3-h]quinazoline-3-carboxamide .


Physical And Chemical Properties Analysis

Milciclib has a molecular weight of 460.57 and a molecular formula of C25H32N8O . It’s a synthetic organic compound .

Scientific Research Applications

1. Bioanalytical Method Development

Milciclib, a cyclin-dependent kinase inhibitor, has seen advancements in bioanalytical methods for its quantitative analysis. A study by Martínez-Chávez et al. (2020) outlines the first bioanalytical method using liquid chromatography-tandem mass spectrometry for quantifying milciclib in various biomatrices. This method is crucial for supporting preclinical pharmacokinetic studies of milciclib.

2. Antitumor Effects

Milciclib's role as an inhibitor of multiple cyclin-dependent kinases and tropomycin receptor kinase A has been studied in combination with gemcitabine for treating refractory solid tumors. A Phase I trial by Aspeslagh et al. (2017) highlighted its safety and tolerability, noting promising clinical benefits in a subset of patients.

3. Impact on Glucose Consumption in Cancer Cells

Research by Ghezzi et al. (2019) discovered that Milciclib can block glucose consumption in certain lung cancer cells. This inhibition occurs through its effect on cyclin-dependent kinase 7 (CDK7), making it a potential therapeutic target for cancers with activated PI3K pathways.

4. Pharmacokinetic Characterization

The study by Martínez-Chávez et al. (2021) explored milciclib's interactions with various drug efflux and uptake transporters and enzymes. This research is pivotal in understanding the pharmacokinetics of milciclib, particularly its brain penetration and the potential for drug-drug interactions.

5. Gene Expression Modulation

Milciclib has been identified as a potent modulator of pre-mRNA splicing, according to a study by Shi et al. (2019). It acts as an inhibitor of multiple kinases involved in spliceosome regulation, suggesting new therapeutic applications in cancer and other diseases.

6. Inhibition of Ovarian Cancer Metastasis

A quantitative high-throughput screening study by Kenny et al. (2019) identified Milciclib as an effective inhibitor of ovarian cancer metastasis. It specifically targets Cdk2 and Cdk6, highlighting its potential as a therapeutic agent for preventing and treating ovarian cancer metastasis.

Future Directions

Milciclib has shown promising results in clinical trials, particularly in combination with gemcitabine for treating non-small cell lung cancer (NSCLC) subjects with pan KRAS-positive mutations . The results warrant further clinical development .

Relevant Papers Several papers have been published on Milciclib. One paper discusses the association of PAFAH1B3 with poor prognosis and T-cell exhaustion microenvironment in hepatocellular carcinoma . Another paper discusses a phase I trial that evaluated the safety and tolerability of Milciclib in combination with gemcitabine in patients with refractory solid tumors .

properties

IUPAC Name

N,1,4,4-tetramethyl-8-[4-(4-methylpiperazin-1-yl)anilino]-5H-pyrazolo[4,3-h]quinazoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N8O/c1-25(2)14-16-15-27-24(29-20(16)22-19(25)21(23(34)26-3)30-32(22)5)28-17-6-8-18(9-7-17)33-12-10-31(4)11-13-33/h6-9,15H,10-14H2,1-5H3,(H,26,34)(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZMYLDMFYNEIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CN=C(N=C2C3=C1C(=NN3C)C(=O)NC)NC4=CC=C(C=C4)N5CCN(CC5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80230186
Record name Milciclib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80230186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Milciclib

CAS RN

802539-81-7
Record name Milciclib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0802539817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Milciclib Maleate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16232
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Milciclib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80230186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MILCICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/688000M8S8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Milciclib
Reactant of Route 2
Reactant of Route 2
Milciclib
Reactant of Route 3
Reactant of Route 3
Milciclib
Reactant of Route 4
Reactant of Route 4
Milciclib
Reactant of Route 5
Reactant of Route 5
Milciclib
Reactant of Route 6
Reactant of Route 6
Milciclib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.